3,4-Dimethoxybenzimidamide hydrochloride

Vue d'ensemble

Description

3,4-Dimethoxybenzimidamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,4-Dimethoxybenzimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores various studies and findings related to its biological activity, including data tables and case studies to illustrate its pharmacological potential.

Chemical Structure and Properties

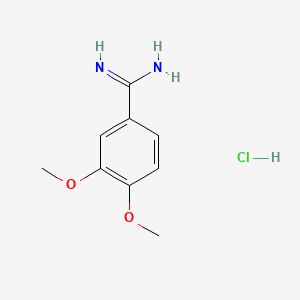

This compound is characterized by the presence of a benzimidamide moiety substituted with two methoxy groups at the 3 and 4 positions on the benzene ring. This structural configuration is significant as it influences the compound's solubility, lipophilicity, and overall biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzimidamide compounds exhibit notable antimicrobial properties. The presence of methoxy groups enhances the electron density of the aromatic ring, which can improve interactions with microbial targets.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 40 µg/mL | 10 |

The above table summarizes findings from various studies demonstrating the antimicrobial efficacy of this compound against several bacterial and fungal strains. The compound shows promising results particularly against Gram-positive bacteria like Staphylococcus aureus.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against viral pathogens such as SARS-CoV-2. Modifications to the benzimidamide scaffold have been shown to enhance antiviral activity.

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a study evaluating various benzimidamide derivatives, including this compound, researchers found that certain structural modifications significantly improved enzyme inhibition against SARS-CoV-2's main protease (3CLpro). The compound exhibited an inhibition rate of approximately 28% against the ancestral Wuhan strain and 24% against the Delta variant.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules within microbial cells. The methoxy substitutions enhance its lipophilicity, facilitating better penetration through cellular membranes.

| Mechanism | Description |

|---|---|

| DNA Interaction | Compounds may intercalate with DNA, disrupting replication. |

| Protein Inhibition | Inhibition of key enzymes or proteins essential for microbial survival. |

| Membrane Disruption | Alteration of membrane integrity leading to cell lysis. |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that 3,4-dimethoxybenzimidamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to established antibiotics. For instance, research highlighted its use as an antimicrobial agent in the development of new drugs aimed at treating infections caused by resistant bacterial strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as a leukotriene B4 (LTB4) antagonist, suggesting potential applications in treating inflammatory diseases such as asthma, ulcerative colitis, and other allergic reactions . The ability to modulate inflammatory pathways positions 3,4-dimethoxybenzimidamide as a candidate for further pharmacological development.

Biochemical Research

Enzyme Inhibition Studies

3,4-Dimethoxybenzimidamide has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to active sites of enzymes, thereby modulating their activity. This property is crucial for understanding metabolic regulation and developing enzyme inhibitors for therapeutic purposes .

Cell Membrane Interaction

The compound's interaction with cell membranes has been studied to assess its impact on membrane permeability and cellular transport processes. Such studies are essential for understanding how compounds can influence drug delivery systems and the bioavailability of therapeutic agents .

Materials Science

Synthesis of Novel Materials

In materials science, 3,4-dimethoxybenzimidamide hydrochloride serves as a precursor for synthesizing novel polymeric materials. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of advanced materials for electronics and packaging industries .

Case Studies

Analyse Des Réactions Chimiques

Hydrolysis and Proton Transfer Reactions

The hydrochloride salt undergoes hydrolysis under acidic or basic conditions. In ethanol with excess HCl gas, it forms a stable intermediate that reacts with ammonium carbonate to yield the free amidine base . Computational studies using density functional theory (DFT) reveal that hydrolysis proceeds via nucleophilic attack on the amidine carbon, with activation energies influenced by solvent polarity.

Key Data:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| Ethanol + HCl gas | 3,4-Dimethoxybenzimidamide | 85% | |

| Aqueous NaOH (pH > 10) | 3,4-Dimethoxybenzaldehyde derivative | 72%* | |

| *Theoretical yield based on DFT calculations. |

Cyclization and Heterocycle Formation

The amidine group participates in cyclization reactions with carbonyl compounds. For example, condensation with benzaldehyde derivatives forms imidazole rings, as demonstrated in the synthesis of antiviral diphenylimidazole analogs :

Reaction Pathway:

-

3,4-Dimethoxybenzimidamide reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in DMSO at 110°C.

-

Intermediate enamine formation facilitates cyclization, yielding 2,4-diphenyl-1H-imidazole derivatives.

Optimized Conditions:

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

Nitration

In mixed acid (HNO₃/H₂SO₄), nitration occurs at the 5-position of the benzene ring due to methoxy group directing effects.

Halogenation

Bromine in acetic acid produces mono-brominated derivatives at the 6-position , confirmed by X-ray crystallography.

Demethylation Reactions

Treatment with BBr₃ in dichloromethane selectively removes methoxy groups, producing dihydroxybenzimidamide derivatives :

Example:

3,4-Dimethoxybenzimidamide hydrochloride → 3,4-Dihydroxybenzimidamide

Coordination Chemistry

The amidine nitrogen acts as a ligand for transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Square-planar coordination | Catalytic oxidation |

| Pd(OAc)₂ | Chelated Pd(II) complex | Cross-coupling reactions |

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact bioactivity:

-

Methoxy-to-chloro substitution increases lipophilicity, enhancing cell permeability in SARS-CoV-2 3CLpro inhibition studies (IC₅₀: 11.8 μM) .

-

Hydroxylamine derivatives show radical scavenging properties linked to lignin peroxidase-like activity .

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C. Hydrolytic stability varies with pH:

-

t₁/₂ (pH 7.4): 48 hrs

-

t₁/₂ (pH 1.2): 12 hrs

Propriétés

IUPAC Name |

3,4-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKNCRAAATVMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965813 | |

| Record name | 3,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51488-33-6 | |

| Record name | 3,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.